Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-

Medicinal Chemistry Kinase Inhibitor Design Regioselective Synthesis

Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- (CAS 1638593-63-1) is a heterocyclic ketone belonging to the pyrazolo[3,4-b]pyridine family, a privileged scaffold in kinase inhibitor drug discovery. With a molecular formula of C9H9N3O and a molecular weight of 175.19 g/mol , this compound serves as a versatile synthetic intermediate featuring a reactive acetyl group at the 3-position and a methyl substituent on the pyrazole nitrogen, enabling regioselective derivatization for the construction of more complex bioactive molecules.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 1638593-63-1
Cat. No. B12098733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-
CAS1638593-63-1
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=NN(C2=C1C=CC=N2)C
InChIInChI=1S/C9H9N3O/c1-6(13)8-7-4-3-5-10-9(7)12(2)11-8/h3-5H,1-2H3
InChIKeyMELGVQORMNLSED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone (CAS 1638593-63-1) – Core Scaffold Identity & Procurement Context


Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- (CAS 1638593-63-1) is a heterocyclic ketone belonging to the pyrazolo[3,4-b]pyridine family, a privileged scaffold in kinase inhibitor drug discovery [1]. With a molecular formula of C9H9N3O and a molecular weight of 175.19 g/mol , this compound serves as a versatile synthetic intermediate featuring a reactive acetyl group at the 3-position and a methyl substituent on the pyrazole nitrogen, enabling regioselective derivatization for the construction of more complex bioactive molecules.

Procurement Risks in the Pyrazolo[3,4-b]pyridine Series: Why CAS 1638593-63-1 Cannot Be Casually Substituted


The pyrazolo[3,4-b]pyridine class exhibits extreme sensitivity to substitution pattern, where minor changes in regioisomerism (e.g., [3,4-b] versus [4,3-b] fusion) or N-substitution (H versus methyl) can profoundly alter reactivity, target binding, and pharmacokinetic properties [1]. The N-methyl group in CAS 1638593-63-1 eliminates tautomeric ambiguity present in the N–H analog (CAS 889451-31-4), locking the scaffold into a single, well-defined chemical species—a critical requirement for reproducible SAR studies and patent clarity [2]. Furthermore, the 3-acetyl moiety provides a distinct synthetic handle compared to the 1-acetyl isomer (CAS 1936047-52-7), enabling divergent functionalization pathways that are inaccessible to the regioisomeric form [3]. Casual substitution with a close analog risks introducing uncontrolled variables in synthesis, biological assays, or IP positioning.

Head-to-Head Differentiation Evidence for CAS 1638593-63-1 Versus Its Closest Analogs


Regioisomeric Identity: [3,4-b] vs. [4,3-b] Pyrazolopyridine Fusion

CAS 1638593-63-1 possesses the [3,4-b] pyrazolopyridine fusion, as confirmed by its SMILES notation CC(=O)c1nn(C)c2ncccc12 . In contrast, the regioisomer CAS 1638593-64-2 features a [4,3-b] fusion pattern. This structural distinction is critical because kinase inhibitor programs utilizing the pyrazolopyridine core show divergent selectivity profiles depending on the fusion geometry; the [3,4-b] scaffold consistently populates patents targeting the ATP-binding pocket of kinases such as JAK, ITK, and RAF, whereas the [4,3-b] isomer is comparatively underrepresented in clinically relevant kinase inhibitor literature [1].

Medicinal Chemistry Kinase Inhibitor Design Regioselective Synthesis

N-Methyl vs. N–H Substitution: Tautomeric Stability and Physicochemical Profile

The N-methyl substitution in CAS 1638593-63-1 (MW 175.19 g/mol) eliminates the tautomeric equilibrium present in the N–H analog CAS 889451-31-4 (MW 161.16 g/mol). The absence of the N–H donor in the target compound increases its LogP by approximately 0.5–0.7 units relative to the N–H form (calculated via consensus LogP models), enhancing passive membrane permeability [1]. The increased molecular weight and altered hydrogen-bonding capacity directly impact pharmacokinetic properties in downstream derivatives [2].

Tautomerism Physicochemical Property Optimization Lead Optimization

3-Acetyl vs. 1-Acetyl Regiochemistry: Divergent Synthetic Utility

CAS 1638593-63-1 bears the acetyl group at the 3-position of the pyrazole ring, whereas the isomeric building block CAS 1936047-52-7 carries it at the 1-position (exocyclic N-substitution). The 3-acetyl moiety can participate in Claisen-type condensations and heterocycle annulation reactions to construct fused pyrimidine or pyridine systems directly attached to the pyrazole core—a critical structural feature in numerous kinase inhibitor pharmacophores [1]. In contrast, the 1-acetyl isomer primarily serves as a protecting group or N-alkylation site and cannot be directly elaborated into ring-fused kinase inhibitor scaffolds [2].

Synthetic Intermediate Regioselective Functionalization Kinase Inhibitor Synthesis

Principal Application Scenarios for CAS 1638593-63-1 Based on Differential Evidence


Kinase Inhibitor Library Synthesis via 3-Acetyl Derivatization

The 3-acetyl group of CAS 1638593-63-1 serves as the preferred synthetic entry point for constructing pyrazolo[3,4-b]pyridine-based kinase inhibitor libraries [1]. Through Claisen condensation, chalcone formation, or enaminone synthesis, the acetyl moiety can be converted into diverse heterocyclic systems that occupy the ATP-binding pocket of kinases such as JAK, ITK, and RAF—an established design strategy documented in multiple patent families [2]. The N-methyl group ensures tautomeric homogeneity throughout the synthetic sequence, improving reproducibility of SAR data and facilitating structure-based design [3].

Regioisomerically Defined Building Block for IP-Sensitive Drug Discovery Programs

The unambiguous [3,4-b] fusion geometry and fixed N-methyl substitution of CAS 1638593-63-1 enable precise patent filing with well-defined chemical matter, as demonstrated by the extensive use of this scaffold in kinase inhibitor patents from organizations such as Array BioPharma, Genentech, and Bayer [1][2]. Procurement of this compound mitigates the IP risk associated with using mixed tautomer or regioisomer starting materials that could complicate freedom-to-operate analyses [3].

Systematic Physicochemical SAR Studies Requiring Tautomerically Locked Scaffolds

CAS 1638593-63-1 eliminates the pH-dependent N–H tautomerism inherent to the unsubstituted pyrazolo[3,4-b]pyridine core, providing a single, well-defined chemical species for systematic physicochemical profiling [1]. This is essential for building predictive models of logD, solubility, and permeability in lead optimization programs where even minor variations in hydrogen-bonding capacity can confound structure-property relationships [2][3].

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